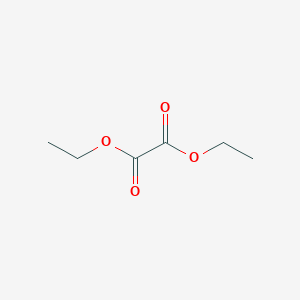

Diethyl oxalate

Description

Properties

IUPAC Name |

diethyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYACBZDAHNBPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | ETHYL OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044472 | |

| Record name | Diethyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl oxalate appears as a colorless liquid. Slightly denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes; may be mildly toxic by ingestion; may emit irritating fumes in a fire. Vapors are much heavier than air. Used as a solvent for plastics and in the manufacture of perfumes and pharmaceuticals., Liquid, Colorless unstable liquid; [Hawley] | |

| Record name | ETHYL OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanedioic acid, 1,2-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

185.7 °C @ 760 MM HG | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

168 °F (NFPA, 2010), 168 °F CC | |

| Record name | ETHYL OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SPARINGLY SOL IN WATER WHICH DECOMP IT GRADUALLY; MISCIBLE WITH USUAL ORG SOLVENTS, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, MISCIBLE WITH ETHYL ACETATE | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0785 @ 20 °C/4 °C | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.04 | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.41 [mmHg], 1 MM HG @ 47 °C | |

| Record name | Diethyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, OILY LIQUID | |

CAS No. |

95-92-1, 150992-84-0 | |

| Record name | ETHYL OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL OXALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 150992-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860M3ZWF6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-38.5 °C | |

| Record name | DIETHYL OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Diethyl Oxalate from Oxalic Acid and Ethanol

This technical guide provides a comprehensive overview of the synthesis of this compound from oxalic acid and ethanol. This compound is a key intermediate in the production of pharmaceuticals, dyes, and plastics.[1][2] This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound, with the chemical formula C6H10O4, is a colorless, oily liquid with an aromatic odor.[1] It is miscible with many organic solvents such as ethanol, ether, and acetone, but only slightly soluble in water, with which it gradually decomposes.[1] The synthesis from oxalic acid and ethanol is a classic example of Fischer esterification, a reaction that is fundamental to organic synthesis.[3][4]

Reaction Mechanism and Principles

The synthesis of this compound from oxalic acid and ethanol is an acid-catalyzed esterification reaction. The overall reaction is as follows:

(COOH)₂ + 2 CH₃CH₂OH ⇌ (COOCH₂CH₃)₂ + 2 H₂O

The reaction is reversible, and to achieve a high yield of the this compound product, the equilibrium must be shifted to the right. This is typically accomplished by removing the water formed during the reaction, often through azeotropic distillation using a solvent like benzene or toluene.[1][3][5]

The reaction mechanism involves the protonation of the carboxylic acid group of oxalic acid by a strong acid catalyst, typically sulfuric acid. This protonation makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. This process occurs for both carboxylic acid groups of the oxalic acid molecule.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following protocols are based on established laboratory procedures.[1][3][6]

Protocol 1: Azeotropic Dehydration with Benzene

This is a common laboratory-scale method for achieving high yields.

Materials:

-

Anhydrous oxalic acid

-

Absolute ethanol

-

Benzene

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask equipped with a stirrer and a Dean-Stark or similar water separator apparatus

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a reaction flask, combine 45g (0.5 mol) of anhydrous oxalic acid, 81g (1.76 mol) of absolute ethanol, 200 ml of benzene, and 10 ml of concentrated sulfuric acid.[1][3][6]

-

Heat the mixture to reflux with stirring at a temperature of 68-70°C.[1][3][6]

-

Collect the water that separates in the Dean-Stark trap. The reaction is considered complete when water is no longer being collected.[3][5]

-

After cooling, evaporate the excess ethanol and benzene.[1][3]

-

Wash the remaining crude product with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.[1][3]

-

Purify the this compound by distillation. Collect the fraction boiling at 182-184°C under atmospheric pressure to obtain the final product.[1][3] A yield of approximately 78% (57g) can be expected.[1][3]

Protocol 2: Synthesis with Toluene

This method is similar to the one using benzene but substitutes toluene as the azeotropic agent.

Procedure: Anhydrous oxalic acid and ethanol are esterified in the presence of toluene to produce crude this compound.[1] The crude ester is then purified by distillation to yield the final product.[1]

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C6H10O4 | [1] |

| Melting Point | -40.6 °C | [1] |

| Boiling Point | 185.4 °C | [1] |

| Density | 1.0785 g/cm³ (at 20°C) | [1] |

| Refractive Index (nD at 20°C) | 1.4101 | [1] |

Table 1: Physicochemical Properties of this compound

| Reactant/Solvent | Amount (for 0.5 mol Oxalic Acid) | Reference |

| Anhydrous Oxalic Acid | 45 g | [1][3] |

| Absolute Ethanol | 81 g (1.76 mol) | [1][3] |

| Benzene | 200 ml | [1][3] |

| Concentrated H₂SO₄ | 10 ml | [1][3] |

Table 2: Reactant Quantities for Protocol 1

| Parameter | Value | Reference |

| Reaction Temperature | 68-70 °C | [1][3] |

| Product Yield | 78% | [1][3] |

| Product Boiling Point | 182-184 °C (atmospheric pressure) | [1][3] |

| Product Boiling Point (Vacuum) | 103 °C at 6 kPa | [1][3] |

Table 3: Reaction Conditions and Product Specifications

| Raw Material | Consumption per Ton of this compound | Reference |

| Oxalic Acid | 985 kg | [1][3] |

| Ethanol (95%) | 744 kg | [1][3] |

| Toluene | 73.4 kg | [1][3] |

Table 4: Industrial Raw Material Consumption Quotas

Visualizations

The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Mechanism of Diethyl Oxalate Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols involved in the synthesis of diethyl oxalate through esterification. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this fundamental chemical transformation.

Core Principles: The Fischer-Speier Esterification Mechanism

The primary route for synthesizing this compound is the direct esterification of oxalic acid with ethanol. This reaction proceeds via the well-established Fischer-Speier esterification mechanism, a cornerstone of organic chemistry.[1][2][3][4] This acid-catalyzed nucleophilic acyl substitution reaction involves a series of equilibrium steps.[1][2]

The mechanism can be summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] The key stages involve the activation of the carboxylic acid's carbonyl group by protonation, followed by a nucleophilic attack from the alcohol.

Visualizing the Reaction Pathway:

The following diagram illustrates the step-by-step mechanism for the esterification of one of the carboxylic acid groups in oxalic acid. The second carboxylic acid group undergoes the same sequence of reactions to yield this compound.

References

Spectroscopic Profile of Diethyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl oxalate, a key reagent and intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 1.41 | Triplet | 3H | -CH₃ | CCl₄ |

| 4.38 | Quartet | 2H | -O-CH₂- | CCl₄ |

Note: Data sourced from SpectraBase.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 13.9 | -CH₃ | CDCl₃ |

| 63.2 | -O-CH₂- | CDCl₃ |

| 157.5 | C=O | CDCl₃ |

Note: Data sourced from ChemicalBook and other publicly available spectral databases.[2]

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining NMR spectra of a liquid sample like this compound.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for ¹³C NMR or CCl₄ for ¹H NMR) in a clean, dry vial.[3]

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.[3]

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the spinner into the sample gauge to ensure the correct positioning within the magnetic field.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, acquisition time).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the ester functional group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Note: The spectrum is typically recorded as a liquid film.[4][5]

Experimental Protocol for IR Spectroscopy (Liquid Film)

This protocol describes the "neat" or liquid film method for acquiring an IR spectrum of a pure liquid.

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residue.[6][7]

-

Place one to two drops of this compound onto the surface of one salt plate.[8]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6][8] Avoid the formation of air bubbles.[8]

Instrumental Analysis:

-

Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the this compound sample.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) and store them in a desiccator.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Mass Spectrometry Data

The mass spectrum of this compound obtained by electron ionization (EI) shows the molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 146 | Moderate | [M]⁺ (Molecular Ion) |

| 101 | High | [M - OCH₂CH₃]⁺ |

| 73 | High | [COOCH₂CH₃]⁺ |

| 45 | Moderate | [OCH₂CH₃]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

Note: Fragmentation patterns can be complex and may show other minor peaks. Data is compiled from various sources including NIST and PubChem.[9][10][11]

Experimental Protocol for Electron Ionization Mass Spectrometry

The following is a general procedure for obtaining an EI mass spectrum.

Sample Introduction:

-

For a volatile liquid like this compound, the sample is typically introduced into the ion source via a heated direct insertion probe or through a gas chromatograph (GC-MS).[12]

-

The sample is vaporized under high vacuum in the ion source.

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[13][14]

-

The high energy of the electrons also causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.[11]

-

The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound(95-92-1) 13C NMR spectrum [chemicalbook.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. This compound(95-92-1) IR Spectrum [chemicalbook.com]

- 5. OPG [opg.optica.org]

- 6. researchgate.net [researchgate.net]

- 7. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

- 8. youtube.com [youtube.com]

- 9. This compound | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethanedioic acid, diethyl ester [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

Diethyl Oxalate: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety, handling, and storage precautions for diethyl oxalate. The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory and manufacturing environment. All quantitative data is summarized in structured tables for ease of reference, and key procedures and relationships are visualized through diagrams.

Chemical and Physical Properties

This compound is a colorless, oily liquid with an aromatic odor.[1][2][3][4][5] It is miscible with common organic solvents like ethanol and ether but is only slightly soluble in water, with which it slowly decomposes.[1][2][3][5][6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][3][4][8] |

| Molecular Weight | 146.14 g/mol | [1][3][8][9] |

| CAS Number | 95-92-1 | [1][3][10] |

| Appearance | Colorless oily liquid | [1][2][3][4][11] |

| Odor | Aromatic | [1][2] |

| Melting Point | -40.6 °C (-41.1 °F) | [2][8][11] |

| Boiling Point | 185.4 °C (365.7 °F) | [2][8][11] |

| Density | 1.076 - 1.079 g/mL at 20-25 °C | [1][2][11] |

| Vapor Density | 5.04 (Air = 1) | [1][2] |

| Vapor Pressure | 1 mm Hg at 47 °C | [2][11] |

| Solubility | Miscible with ethanol, ether, acetone. Slightly soluble in water. | [2][3][5][6][7] |

| Refractive Index | n20/D 1.410 | [2][11] |

Toxicological Data and Health Hazards

This compound is classified as harmful if swallowed and causes serious eye irritation.[10][12][13] Inhalation of vapors may irritate the respiratory tract, and skin contact can cause irritation.[1][14] Chronic exposure may lead to kidney damage.[1] In the body, this compound is hydrolyzed to ethanol and oxalic acid, with the latter being responsible for much of its systemic toxicity.[7][15][16]

| Parameter | Value | Species | Source(s) |

| LD50 (Oral) | 400 mg/kg | Rat | [1][15] |

| LD50 (Oral) | 2000 mg/kg | Mouse | [14] |

| LD50 (Dermal) | >2000 mg/kg | Rat | [15] |

Metabolic Pathway and Toxicity Mechanism

The primary metabolic pathway for this compound involves hydrolysis into ethanol and oxalic acid.[7][16] Oxalic acid can then bind with calcium in the body to form insoluble calcium oxalate crystals.[17] These crystals can deposit in the kidneys, leading to kidney damage and the potential for urinary stones.[15][17]

Safety and Handling Precautions

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical splash goggles are required.[14] A face shield may be necessary in situations with a higher risk of splashing.[18]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9][14]

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[14] If ventilation is inadequate, a vapor respirator may be required.[18]

Safe Handling Practices

-

Work in a well-ventilated area or a chemical fume hood.[14][18]

-

Wash hands thoroughly after handling the substance.[12][14][17]

-

Do not eat, drink, or smoke in areas where this compound is handled.[12][17]

Storage Requirements

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

-

Keep the container tightly closed to prevent moisture absorption, which can lead to decomposition.[2][12][14]

-

Store away from sources of ignition.[14]

Chemical Incompatibilities

This compound is incompatible with the following substances, and contact should be avoided:

-

Strong Oxidizing Agents: Can cause a vigorous, exothermic reaction.[1][6][7]

-

Acids and Bases: Incompatible with both.[1]

-

Reducing Agents: Incompatible.[1]

References

- 1. oecd.org [oecd.org]

- 2. scribd.com [scribd.com]

- 3. Cas 95-92-1,this compound | lookchem [lookchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. enamine.net [enamine.net]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. This compound | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. sdfine.com [sdfine.com]

- 11. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. chembk.com [chembk.com]

- 14. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. This compound Supplier for Research & Synthesis [benchchem.com]

- 17. oecd.org [oecd.org]

- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

An In-depth Technical Guide on the Toxicological Data and Hazards of Diethyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and associated hazards of diethyl oxalate. The information is compiled from various safety data sheets and scientific literature to support risk assessment and safe handling practices in a professional research and development setting.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route. The primary toxic effects are attributed to its hydrolysis product, oxalic acid, which can lead to systemic effects, including kidney damage.

Table 1: Acute Toxicity of this compound

| Test Type | Species | Route | LD50/LC50 Value | Observations | Reference(s) |

| LD50 | Rat | Oral | 400 - 1600 mg/kg bw | Disturbed respiration, muscle twitching, kidney damage, CNS effects. | |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | Toxic effects in the kidneys (urolithiasis and interstitial inflammation) observed. |

Irritation and Corrosion

This compound is a strong irritant to the eyes and skin, with the potential to cause corrosive effects on the skin.

Table 2: Irritation and Corrosion Hazards of this compound

| Endpoint | Species/Test System | Result | Observations | Reference(s) |

| Skin Irritation | In vitro (Human Epidermal Model) | Corrosive (based on cell viability) | A 60-minute treatment resulted in a cell viability of 9.4%, indicating a corrosive effect. | |

| Eye Irritation | Rabbit | Causes serious eye irritation. | No specific study details were found, but it is consistently reported as a severe eye irritant. | [1] |

Sensitization

Available data suggests that this compound is not a skin sensitizer.

Table 3: Skin Sensitization Potential of this compound

| Test Type | Species | Result | Observations | Reference(s) |

| Local Lymph Node Assay (LLNA) | Mouse | Not a sensitizer | A solution with a maximum concentration of 30% did not elicit any skin reaction. |

Mutagenicity

In vitro studies indicate that this compound is not mutagenic.

Table 4: Mutagenicity of this compound

| Test Type | Test System | Metabolic Activation | Result | Observations | Reference(s) |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without | Negative | No significant increases in revertant colonies were observed. Tested up to the maximum recommended dose of 5000 µ g/plate . |

Carcinogenicity

There is currently no available data to assess the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

Limited data from a screening-level study suggests potential for reproductive and developmental toxicity at high doses.

Table 5: Reproductive and Developmental Toxicity of this compound

| Test Type | Species | Dose Levels (gavage) | Key Findings | Reference(s) |

| Reproduction/Developmental Toxicity Screening Test (OECD TG 421) | Rat | 30, 90, 270 mg/kg/day | One female death at the highest dose. Changes in growth and food consumption in parental animals at all dose levels. Enlarged kidneys in parental males. |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are generalized descriptions based on the cited OECD Test Guidelines (TG).

-

Acute Oral Toxicity (OECD TG 423): The study is typically conducted in rats (usually females). After a fasting period, the substance is administered by gavage. Animals are observed for mortality and clinical signs for at least 14 days. Body weight is recorded weekly. A post-mortem examination is performed on all animals.[2][3]

-

Acute Dermal Toxicity (OECD TG 402): The test substance is applied to a shaved area of the skin of rats (at least 10% of the body surface). The area is covered with a semi-occlusive dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.[4]

-

In Vitro Skin Corrosion (OECD TG 431): This test uses a reconstructed human epidermis model. The test substance is applied topically. After a defined exposure period, cell viability is measured, typically using the MTT assay. A significant reduction in cell viability indicates a corrosive potential.

-

Acute Eye Irritation/Corrosion (OECD TG 405): A single dose of the substance is applied to the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iritis, and conjunctival redness and swelling.[1]

-

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD TG 429): The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day six, the draining auricular lymph nodes are excised, and lymphocyte proliferation is measured, typically by the incorporation of 3H-methyl thymidine. A stimulation index of three or greater is indicative of sensitization.[5][6]

-

Bacterial Reverse Mutation Assay (Ames Test; OECD TG 471): Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix). The plates are incubated for 48-72 hours, and the number of revertant colonies (which can now synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

-

Reproduction/Developmental Toxicity Screening Test (OECD TG 421): The substance is administered to male and female rats for a pre-mating period, during mating, and to females throughout gestation and lactation. Parental animals are observed for effects on reproductive performance. Offspring are examined for effects on growth and development.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of this compound toxicity is its hydrolysis to ethanol and oxalic acid. Oxalic acid can form insoluble calcium oxalate crystals, which can deposit in the renal tubules, leading to kidney damage (nephrotoxicity).

Calcium Oxalate-Induced Renal Injury Workflow

The following diagram illustrates the general workflow from exposure to this compound to the manifestation of renal injury.

Caption: Workflow from this compound exposure to kidney damage.

NLRP3 Inflammasome Activation by Calcium Oxalate Crystals

Calcium oxalate crystals are recognized as damage-associated molecular patterns (DAMPs) that can activate the NLRP3 inflammasome in renal epithelial cells and immune cells, leading to a pro-inflammatory response.

Caption: NLRP3 inflammasome activation by calcium oxalate crystals.

p38 MAPK Signaling Pathway in Oxalate-Induced Renal Cell Injury

Oxalate and calcium oxalate crystals can induce oxidative stress, leading to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which contributes to inflammation and cell injury.

Caption: p38 MAPK pathway in oxalate-induced renal injury.

References

An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactions between diethyl oxalate and primary as well as secondary amines. These reactions are fundamental in organic synthesis, offering reliable pathways to N,N'-disubstituted oxamides and N,N-disubstituted oxamic esters, respectively. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data, including reaction yields and spectroscopic characterization of the products. The distinct reactivity of primary and secondary amines, which forms the basis of the classical Hofmann method for amine separation, is also elucidated.

Introduction

This compound is a versatile C4-building block utilized in a variety of organic transformations. Its two electrophilic ester functionalities readily undergo nucleophilic attack by amines, leading to the formation of amide bonds. The nature of the amine—primary or secondary—dictates the stoichiometry and the final product of the reaction. Primary amines, possessing two reactive N-H protons, typically react in a 2:1 molar ratio with this compound to yield symmetrical N,N'-disubstituted oxamides. In contrast, secondary amines, having only one N-H proton, react in a 1:1 molar ratio to produce N,N-disubstituted ethyl oxamates. Tertiary amines, lacking an N-H proton, do not react under these conditions. This differential reactivity is a cornerstone of the Hofmann method for the separation of amine mixtures.[1][2][3][4][5] The resulting oxamide and oxamic ester moieties are prevalent in medicinal chemistry and materials science, making the understanding and optimization of these reactions crucial for drug development and polymer synthesis.

Reaction with Primary Amines: Synthesis of N,N'-Disubstituted Oxamides

The reaction of this compound with two equivalents of a primary amine results in the formation of a symmetrical N,N'-disubstituted oxamide and two equivalents of ethanol. The oxamide products are often crystalline solids, which facilitates their isolation and purification by filtration.[1][2][3]

Reaction Scheme:

The reaction proceeds via a two-step nucleophilic acyl substitution. The first molecule of the primary amine attacks one of the ester carbonyls, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate expels an ethoxide ion, forming an ethyl oxamate intermediate. A second molecule of the primary amine then attacks the remaining ester carbonyl, again forming a tetrahedral intermediate that subsequently eliminates a second ethoxide ion to yield the final N,N'-disubstituted oxamide. The stability of the tetrahedral intermediate in the initial attack is enhanced by the presence of an intramolecular hydrogen bond, which facilitates the subsequent reaction.[1][2]

Logical Flow of N,N'-Disubstituted Oxamide Synthesis

Caption: Logical flow for the synthesis of N,N'-disubstituted oxamides.

Quantitative Data for N,N'-Disubstituted Oxamide Synthesis

| Primary Amine | Product | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| n-Propylamine | N,N'-Dipropyloxamide | Ethanol | Reflux | 71 | 161.8 | [1] |

| Benzylamine | N,N'-Dibenzyloxamide | Ethanol | Reflux, 2h | 95 | 224-226 | [6] |

| Aniline | Oxanilide | Ethanol | Reflux, 1h | 92 | 253-255 | [6] |

Reaction with Secondary Amines: Synthesis of N,N-Disubstituted Oxamic Esters

When this compound is treated with a secondary amine, the reaction proceeds in a 1:1 molar ratio to yield an N,N-disubstituted ethyl oxamate and one equivalent of ethanol. The products are typically high-boiling, oily liquids.[1][2][3]

Reaction Scheme: ``` (COOEt)₂ + R₂NH → R₂N-CO-COOEt + EtOH

Caption: Logical flow for the synthesis of N,N-disubstituted oxamic esters.

Quantitative Data for N,N-Disubstituted Oxamic Ester Synthesis

| Secondary Amine | Product | Solvent | Reaction Conditions | Yield (%) | Boiling Point (°C) | Reference |

| Diethylamine | Ethyl N,N-diethyloxamate | Neat | Reflux, 2h | 85 | 235-237 | [6] |

| Piperidine | Ethyl 1-piperidineglyoxylate | Neat | Reflux, 3h | 88 | 135-137 (at 10 mmHg) | [6] |

Experimental Protocols

General Procedure for the Synthesis of N,N'-Disubstituted Oxamides

A solution of the primary amine (2.0 equivalents) in a suitable solvent, such as absolute ethanol, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. To this solution, this compound (1.0 equivalent) is added. The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 1-4 hours). Upon cooling to room temperature, the solid N,N'-disubstituted oxamide product often crystallizes out of the solution. The solid is collected by vacuum filtration, washed with cold solvent to remove any unreacted starting materials, and then dried under vacuum to afford the purified product.

Example: Synthesis of N,N'-Dipropyloxamide [1]In a round-bottom flask, n-propylamine (1.24 g, 21.0 mmol) was dissolved in ethanol (20 mL). This compound (1.46 g, 10.0 mmol) was then added to the solution. The mixture was heated at reflux for 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The resulting solid was recrystallized from methanol to afford N,N'-dipropyloxamide as colorless needles.

-

Yield: 1.26 g (71%)

-

Melting Point: 161.8 °C

General Procedure for the Synthesis of N,N-Disubstituted Oxamic Esters

This compound (1.0 equivalent) and the secondary amine (1.0 equivalent) are combined in a round-bottom flask fitted with a reflux condenser. The mixture is heated to reflux for a designated time (usually 2-4 hours). After the reaction is complete, the excess unreacted starting materials and the ethanol byproduct are removed by distillation, often under reduced pressure. The remaining crude liquid is then purified by vacuum distillation to yield the pure N,N-disubstituted oxamic ester.

Example: Synthesis of Ethyl N,N-diethyloxamate [6]A mixture of this compound (14.6 g, 0.1 mol) and diethylamine (7.3 g, 0.1 mol) was heated at reflux for 2 hours. The ethanol formed during the reaction was distilled off. The residue was then distilled under reduced pressure to give ethyl N,N-diethyloxamate.

-

Yield: 14.7 g (85%)

-

Boiling Point: 235-237 °C

Product Characterization

The synthesized oxamides and oxamic esters can be characterized using standard analytical techniques.

N,N'-Dipropyloxamide

-

FT-IR (KBr, cm⁻¹): 3300 (N-H stretch), 2964, 2931, 2873 (C-H stretch), 1649 (C=O stretch, Amide I), 1529 (N-H bend, Amide II). [1]* ¹H-NMR (CDCl₃, δ): 8.01 (br s, 2H, NH), 3.27 (q, 4H, NCH₂), 1.60 (sext, 4H, CH₂CH₃), 0.95 (t, 6H, CH₃).

-

¹³C-NMR (CDCl₃, δ): 160.5 (C=O), 41.5 (NCH₂), 22.8 (CH₂CH₃), 11.4 (CH₃).

N,N'-Dibenzyloxamide

-

FT-IR (KBr, cm⁻¹): ~3280 (N-H stretch), ~1645 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II). [6]* ¹H-NMR (DMSO-d₆, δ): 9.25 (t, 2H, NH), 7.3 (m, 10H, Ar-H), 4.35 (d, 4H, CH₂).

-

¹³C-NMR (DMSO-d₆, δ): 159.8 (C=O), 139.5 (Ar-C), 128.3 (Ar-CH), 127.2 (Ar-CH), 126.8 (Ar-CH), 42.5 (CH₂).

Ethyl N,N-diethyloxamate

-

IR (neat, cm⁻¹): 2975, 2935 (C-H stretch), 1740 (ester C=O stretch), 1650 (amide C=O stretch). [2]* ¹H-NMR (CDCl₃, δ): 4.35 (q, 2H, OCH₂), 3.40 (q, 4H, N(CH₂)₂), 1.38 (t, 3H, OCH₂CH₃), 1.20 (t, 6H, N(CH₂CH₃)₂).

-

¹³C-NMR (CDCl₃, δ): 163.5 (ester C=O), 159.0 (amide C=O), 62.5 (OCH₂), 41.0 (N(CH₂)₂), 14.0 (OCH₂CH₃), 13.0 (N(CH₂CH₃)₂).

Conclusion

The reactions of this compound with primary and secondary amines are efficient and reliable methods for the synthesis of N,N'-disubstituted oxamides and N,N-disubstituted oxamic esters, respectively. The distinct reactivity of these two classes of amines allows for their separation and provides access to a wide range of valuable chemical entities for applications in drug discovery and materials science. This guide has provided the fundamental principles, practical experimental procedures, and key characterization data to aid researchers in the successful application of these important synthetic transformations.

References

- 1. mdpi.com [mdpi.com]

- 2. Ethyl N,N-diethyloxamate | C8H15NO3 | CID 138489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N′-Dipropyloxamide - ePrints Soton [eprints.soton.ac.uk]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Ethyl N,N-diethyloxamate [webbook.nist.gov]

- 6. N,N'-Dibenzyloxamide | C16H16N2O2 | CID 219253 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of diethyl oxalate, a critical reaction for the production of oxalic acid and ethanol. The document details the reaction kinetics, mechanisms under different catalytic conditions, and specific experimental protocols. All quantitative data is summarized for comparative analysis, and key pathways are visualized using Graphviz diagrams.

Introduction

The hydrolysis of this compound is a chemical reaction that breaks down the ester into its constituent parts: oxalic acid and ethanol. This process is of significant interest in various industrial applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The reaction can be effectively carried out under acidic, basic, or autocatalytic conditions, each with distinct mechanisms and operational parameters.

Reaction Kinetics and Mechanism

The hydrolysis of this compound proceeds in a stepwise manner, with the initial hydrolysis yielding an intermediate, monoethyl oxalate, which is then further hydrolyzed to oxalic acid. The overall reaction is reversible; however, the equilibrium can be shifted towards the products by using an excess of water or by removing one of the products, typically ethanol, through distillation.

The reaction rate is influenced by several factors, including temperature, the molar ratio of water to this compound, and the presence of catalysts. Studies have shown that increasing the reaction temperature and the water-to-ester ratio generally leads to a higher rate of hydrolysis and increased yields of oxalic acid.[1][2]

Autocatalytic Hydrolysis

In the absence of external acid or base catalysts, the hydrolysis of this compound can proceed via an autocatalytic mechanism.[1][2][3] Initially, the reaction is slow, relying on the neutral hydrolysis by water. As oxalic acid is formed, it acts as a catalyst, accelerating the reaction rate.[1][2] This autocatalytic behavior is particularly relevant in industrial processes where the recycling of the mother liquor containing oxalic acid can enhance the reaction kinetics.[4]

The mechanism involves the protonation of the carbonyl oxygen of the ester by the hydronium ion (formed from the dissociation of water or oxalic acid), followed by a nucleophilic attack by a water molecule.[1][2]

Acid-Catalyzed Hydrolysis

The addition of a strong acid, such as sulfuric acid or hydrochloric acid, significantly accelerates the hydrolysis of this compound. The mechanism is analogous to other acid-catalyzed ester hydrolyses.[5][6][7][8] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[5][6][7][8]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid.[7] A strong base, such as sodium hydroxide or potassium hydroxide, acts as the nucleophile, directly attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting oxalic acid is then deprotonated by the base to form the oxalate salt.[7] This final acid-base reaction drives the equilibrium towards the products, making the overall reaction essentially irreversible.[7]

Quantitative Data

The following table summarizes key quantitative data from various studies on the hydrolysis of this compound under different conditions.

| Catalyst | Temperature (°C) | Water:Ester Molar Ratio | Conversion (%) | Yield of Oxalic Acid (%) | Reaction Time | Reference |

| Autocatalytic | 65-80 | - | - | - | - | [9][10] |

| Autocatalytic | 100-110 | 1.60-3.50 (weight ratio) | >97 | >87 | - | [11][12] |

| Autocatalytic (in reactive distillation) | 98 | - | 97 | 90 | 5 hours | [12] |

| Autocatalytic (in reactive distillation) | - | - | 98 | 87 | 4 hours | [11] |

| Sodium Hydroxide | 0-4 | - | - | - | 30-40 min (for monoethyl oxalate) | [13] |

| Ion Exchange Resin D001 | 75 | 30:1 (weight ratio water:ester) | >99.99 | - | 85 min | [14] |

Experimental Protocols

Protocol for Autocatalytic Hydrolysis in a Reactive Distillation Column

This protocol is based on an industrial method for the continuous production of oxalic acid.[11][12]

-

Apparatus: A reactive distillation column equipped with a reboiler (tower kettle), a condenser, and feeding pumps for this compound and water.

-

Procedure:

-

The tower kettle is charged with a mother liquor containing a small amount of oxalic acid to initiate the reaction.

-

The kettle is heated to the operating temperature of 100-110°C under atmospheric pressure.

-

This compound and water are continuously fed into the upper part of the column at a weight ratio of 1:1.60 to 1:3.50.

-

The hydrolysis reaction occurs in the liquid phase on the trays of the column.

-

The more volatile ethanol, along with some water, is continuously removed from the top of the column as a distillate.

-

The aqueous solution of oxalic acid is continuously withdrawn from the bottom of the column.

-

The oxalic acid solution is then sent to a crystallizer to obtain oxalic acid dihydrate. The remaining mother liquor is recycled back to the reactive distillation column.

-

Protocol for Base-Catalyzed Monohydrolysis (Saponification)

This protocol is adapted for the selective synthesis of monoethyl oxalate.[13]

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, placed in an ice-water bath.

-

Reagents:

-

This compound

-

Tetrahydrofuran (THF) or Acetonitrile (CH₃CN) as a cosolvent

-

Chilled water (3-4°C)

-

Chilled 2.5 M aqueous sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound (1 mol) in a minimal amount of THF or CH₃CN in the flask.

-

Add chilled water (500 mL) to the mixture while stirring in the ice-water bath.

-

Once the temperature of the reaction mixture reaches 0-4°C, add the chilled 2.5 M NaOH solution (1 mol equivalent) dropwise.

-

Monitor the reaction progress using thin-layer chromatography.

-

After 30-40 minutes of stirring, acidify the reaction mixture to a pH of 0.5-0.7 by the dropwise addition of 2 M HCl.

-

Extract the product with ethyl acetate (4 x 120-150 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain monoethyl oxalate.

-

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow for the hydrolysis of this compound.

Caption: Stepwise hydrolysis of this compound.

Caption: Acid-catalyzed hydrolysis mechanism.

Caption: Base-catalyzed hydrolysis mechanism.

Caption: General laboratory workflow for hydrolysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0462244A1 - A process for preparing oxalic acid - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. STUDIES ON HYDROLYSIS MACROSCOPIC KINETICS OF this compound INTO OXALIC ACID-Academax [exhibition.academax.com]

- 11. CN1263082A - Method for preparing oxalic acid by using this compound - Google Patents [patents.google.com]

- 12. CN1094922C - Method for preparing oxalic acid by using this compound - Google Patents [patents.google.com]

- 13. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxalic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Diethyl Oxalate as a Versatile C2 Synthon in Heterocyclic Synthesis

Introduction

Diethyl oxalate is a readily available and versatile reagent in organic synthesis, primarily serving as an electrophilic C2 synthon.[1][2] Its two adjacent electrophilic carbonyl carbons make it an ideal building block for constructing a variety of heterocyclic scaffolds, which are foundational structures in medicinal chemistry and materials science.[2] The reactions often proceed through condensation mechanisms with binucleophiles, leading to the formation of five- and six-membered rings.[1] This document provides detailed application notes and experimental protocols for the synthesis of three important classes of heterocyclic compounds using this compound: Quinoxaline-2,3-diones, 4-Hydroxyquinolines, and Thiophenes.

Application Note 1: Synthesis of Quinoxaline-2,3-diones

Quinoxaline-2,3-diones are a critical class of N-heterocycles, with derivatives showing a wide range of biological activities, including antagonism at the NMDA receptor.[3] The most direct and traditional synthesis involves the cyclocondensation of an o-phenylenediamine with this compound.[3] The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol or acetic acid, to afford the desired product in good yields.

Experimental Protocol: Synthesis of 6-chloro-1,4-dihydroquinoxaline-2,3-dione

This protocol is adapted from the general procedure for the condensation of o-phenylenediamines with this compound.[3][4]

-

Reactant Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1.42 g, 10 mmol) in 50 mL of absolute ethanol.

-

Reagent Addition : To the stirred solution, add this compound (1.46 g, 1.35 mL, 10 mmol) dropwise at room temperature.

-

Reaction : Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation : Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification : Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL) to remove any unreacted starting materials.

-

Drying : Dry the purified product in a vacuum oven at 60 °C to a constant weight. The expected product is 6-chloro-1,4-dihydroquinoxaline-2,3-dione.

Data Presentation

The following table summarizes the yields for the synthesis of various substituted quinoxaline-2,3-diones using this compound and the corresponding o-phenylenediamine.

| Substituent on Phenylenediamine | Product | Yield (%) | Reference |

| 4-Methyl | 6-methyl-1,4-dihydroquinoxaline-2,3-dione | 85 | [4] |

| 4-Chloro | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | 90 | |

| 4-Nitro | 6-nitro-1,4-dihydroquinoxaline-2,3-dione | 88 | [3] |

| Unsubstituted | 1,4-dihydroquinoxaline-2,3-dione | 92 |

Reaction Workflow

Caption: Workflow for Quinoxaline-2,3-dione synthesis.

Application Note 2: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines.[5][6] While the standard reaction involves the condensation of anilines with β-ketoesters, a related and powerful strategy begins with the acylation of an aniline with this compound. The resulting ethyl aryloxalamate intermediate can then undergo intramolecular cyclization (e.g., a Dieckmann-type condensation) to form the corresponding quinolinedione, which exists in the more stable 4-hydroxyquinoline tautomeric form.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol involves a two-step sequence starting from aniline and this compound.

Step 1: Synthesis of Ethyl (phenylamino)(oxo)acetate

-

Reactant Mixing : In a 100 mL round-bottom flask, combine aniline (0.93 g, 10 mmol) and this compound (2.92 g, 20 mmol, 2.0 eq.).

-

Reaction : Heat the mixture at 130-140 °C for 2 hours. Ethanol is evolved during the reaction.

-

Work-up : Cool the reaction mixture to room temperature. Add 20 mL of a 1:1 mixture of ethanol and water. The solid product will precipitate.

-

Purification : Collect the solid by filtration, wash with cold aqueous ethanol, and dry to yield ethyl (phenylamino)(oxo)acetate.

Step 2: Cyclization to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Base Preparation : In a 250 mL three-necked flask equipped with a stirrer and reflux condenser, prepare sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL).

-

Reactant Addition : Add the ethyl (phenylamino)(oxo)acetate (1.93 g, 10 mmol) from Step 1 to the sodium ethoxide solution.

-

Reaction : Heat the mixture to reflux for 3 hours.

-

Work-up : Cool the reaction mixture and pour it into 100 mL of ice-cold water. Acidify the solution to pH 4-5 with dilute HCl.

-

Isolation : The product precipitates upon acidification. Collect the solid by filtration, wash with water, and dry.

Data Presentation

The table below shows representative yields for the synthesis of 4-hydroxyquinolines using an aniline and a this compound-derived reactant.

| Aniline Derivative | Product | Yield (%) | Reference |

| Aniline | 4-Hydroxyquinoline | ~75 (overall) | [7] |

| 3-Chloro-4-fluoroaniline | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | >80 | [7] |

| 4-Nitroaniline | 4-Hydroxy-6-nitroquinoline | 78 | [8] |

| 2-Trifluoromethylaniline | Diethyl ({[2(trifluoromethyl)phenyl] amino} methylene) malonate* | >90 | [7] |

| Note: This entry uses a related malonate, demonstrating a similar synthetic strategy. |

Logical Pathway

Caption: Logical pathway for 4-Hydroxyquinoline synthesis.

Application Note 3: Hinsberg Thiophene Synthesis

The Hinsberg synthesis is a method for preparing substituted thiophenes.[9][10] In a key variation of this reaction, this compound serves as the 1,2-dicarbonyl component, which undergoes a base-catalyzed double aldol-type condensation with diethyl thiodiacetate (a compound with two acidic α-methylene groups adjacent to a sulfur atom).[11] The subsequent hydrolysis and decarboxylation of the resulting thiophene-dicarboxylate ester yields the 3,4-disubstituted thiophene.

Experimental Protocol: Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

This protocol is a representative procedure for the Hinsberg thiophene synthesis.

-

Base Preparation : In a 250 mL flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (0.46 g, 20 mmol) in 50 mL of absolute ethanol.

-

Reactant Addition : Cool the solution in an ice bath. Add a mixture of diethyl thiodiacetate (2.06 g, 10 mmol) and this compound (1.46 g, 10 mmol) dropwise to the cold, stirred sodium ethoxide solution.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. A precipitate will form.

-

Work-up : Pour the reaction mixture into 150 mL of ice water and acidify with dilute sulfuric acid until the pH is ~3.

-

Extraction : Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Quantitative data for the Hinsberg synthesis can vary significantly based on the specific dicarbonyl and thiodiacetate substrates used.

| 1,2-Dicarbonyl Compound | Thioacetate Derivative | Product Type | Yield (%) | Reference |

| This compound | Diethyl Thiodiacetate | Thiophene-2,5-dicarboxylate | Moderate | [11] |

| Benzil | Diethyl Thiodiacetate | 3,4-Diphenylthiophene-2,5-dicarboxylate | High | [10] |

| Biacetyl | Diethyl Thiodiacetate | 3,4-Dimethylthiophene-2,5-dicarboxylate | High | [10] |

Mechanism Diagram

Caption: Mechanism of the Hinsberg Thiophene Synthesis.

References

- 1. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Quinoxalinedione synthesis [organic-chemistry.org]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. jptcp.com [jptcp.com]

- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Claisen condensation reaction utilizing diethyl oxalate, a key reagent in synthetic organic chemistry. The information presented is intended to guide researchers in the design and execution of experiments for the synthesis of valuable molecular intermediates.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that facilitates the synthesis of β-keto esters and related dicarbonyl compounds. A notable variation is the "crossed" or mixed Claisen condensation, where two different esters react. This compound is a particularly effective substrate in these reactions because it lacks α-hydrogens, meaning it cannot form an enolate and undergo self-condensation.[1][2] This characteristic allows it to act exclusively as an electrophilic acceptor, leading to the formation of a single primary product when reacted with an enolizable ester or ketone in the presence of a strong base.[2]

The products of these reactions, such as α,γ-diketoesters, are versatile intermediates in the synthesis of a wide range of compounds, including heterocyclic molecules, active pharmaceutical ingredients (APIs), and dyes.[1][3][4] this compound is an intermediate in the production of drugs such as azathioprine, sulfamethoxazole, and chloroquine.[4][5]

Reaction Mechanism

The Claisen condensation involving this compound proceeds through a well-established multi-step mechanism:

-

Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, abstracts an acidic α-proton from the carbonyl compound (ester or ketone) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of this compound.[3] This results in the formation of a tetrahedral intermediate.[3]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the β-keto ester product.[3]

-

Deprotonation (Driving Force): The resulting β-keto ester has acidic protons between the two carbonyl groups. The alkoxide base deprotonates this position, forming a highly stabilized enolate. This irreversible step drives the reaction to completion.

-

Protonation: A final acidic workup step neutralizes the enolate to yield the final product.

Below is a diagram illustrating the general mechanism of the Claisen condensation with this compound.

References

Application Notes and Protocols: Diethyl Oxalate in the Synthesis of Barbiturates and Phenobarbital

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of central nervous system depressant drugs derived from barbituric acid. Their pharmacological effects, which range from sedation to anesthesia, are determined by the nature of the substituents at the 5-position of the barbituric acid ring.[1] Phenobarbital, a long-acting barbiturate, has been a key medication for the treatment of epilepsy for over a century.[2] The synthesis of phenobarbital and other barbiturates often involves the condensation of a disubstituted malonic ester with urea.[2][3] Diethyl oxalate is a crucial reagent in one of the classical and most prevalent synthetic routes to phenobarbital, serving as a precursor for the generation of the necessary disubstituted malonic ester intermediate.[3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of barbiturates, with a specific focus on the role of this compound in the synthesis of phenobarbital.

Core Synthesis Pathway of Phenobarbital via this compound

The classical synthesis of phenobarbital commencing from benzyl cyanide involves several key stages, with this compound playing a pivotal role in the formation of diethyl phenylmalonate.[3][5]

The overall synthetic scheme is as follows:

-

Formation of Ethyl Phenylacetate: Benzyl cyanide undergoes ethanolysis in the presence of an acid catalyst to yield ethyl phenylacetate.[3]

-

Claisen Condensation with this compound: Ethyl phenylacetate is condensed with this compound in the presence of a strong base, such as sodium ethoxide, to form diethyl phenyloxobutandioate.[3][5]

-

Decarbonylation: The resulting diethyl phenyloxobutandioate is heated under reduced pressure to eliminate carbon monoxide, yielding diethyl phenylmalonate.[3][5]

-

Alkylation: Diethyl phenylmalonate is then alkylated with an ethyl halide (e.g., ethyl bromide) to introduce the second substituent at the α-carbon, forming diethyl ethylphenylmalonate.[4][5]

-

Condensation with Urea: Finally, diethyl ethylphenylmalonate is condensed with urea in the presence of a strong base (e.g., sodium methoxide or ethoxide) to form the barbiturate ring, yielding phenobarbital.[5][6]